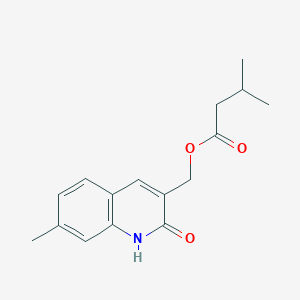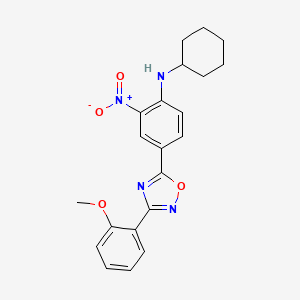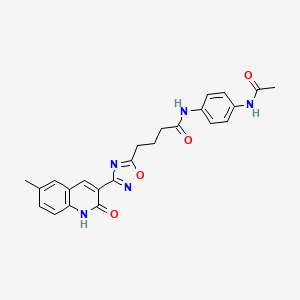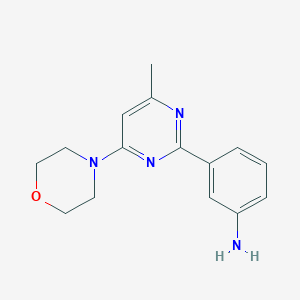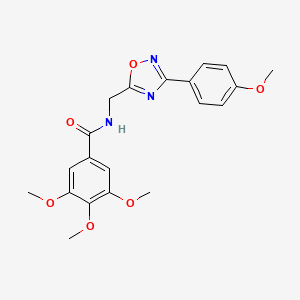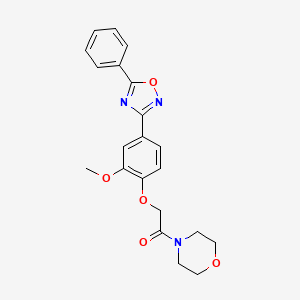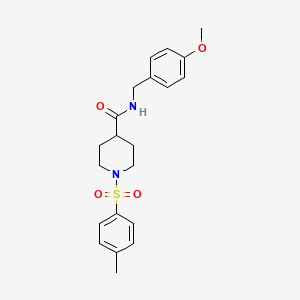
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide, also known as CQ-10, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is classified as a quinoline derivative and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cellular membranes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and has potential therapeutic applications in the treatment of various types of cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit antiviral and antimicrobial activity, making it a potential candidate for the treatment of viral and bacterial infections. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has also been found to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in scientific research. One potential area of research is the development of new therapeutic applications for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in the treatment of various diseases, including cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide and its potential interactions with other compounds. Finally, the development of new synthetic methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide could lead to the production of new analogs with improved properties and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide involves the reaction of 2-hydroxy-7-methylquinoline with N-methylcyclohexanecarboxamide. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been widely used in scientific research due to its unique properties. This compound has been found to exhibit antitumor, antiviral, and antimicrobial activity. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been shown to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-8-9-15-11-16(18(22)20-17(15)10-13)12-21(2)19(23)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVRFWGKVVIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



